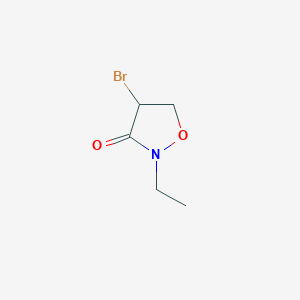

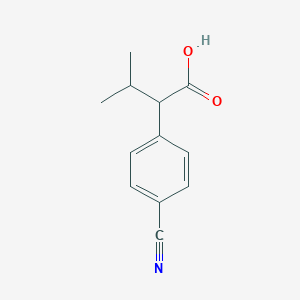

4-Bromo-2-ethyl-1,2-oxazolidin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

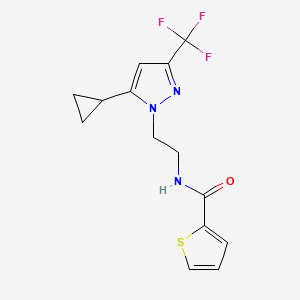

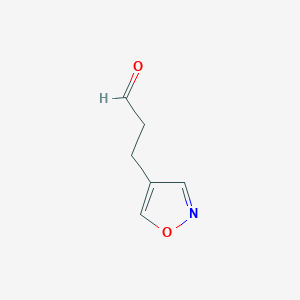

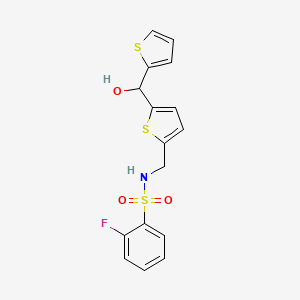

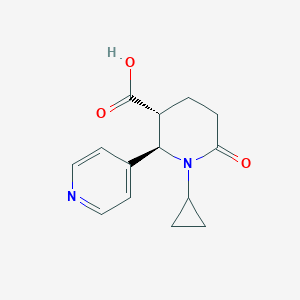

4-Bromo-2-ethyl-1,2-oxazolidin-3-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are heterocyclic compounds containing an oxazolidine ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific compound of interest, although not directly studied in the provided papers, is related to the oxazolidinones discussed in the research, which are investigated for their potential as foldamers and for their stereospecific synthesis and solvolytic behavior.

Synthesis Analysis

The synthesis of oxazolidinones can be complex, involving multiple steps and the use of catalysts. For example, the synthesis of oligomers containing oxazolidin-2-one units involves starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization, and rearrangement catalyzed by Sn(OTf)2 to obtain the desired oxazolidin-2-one . Another approach to synthesizing oxazolidinones is the base-catalyzed cyclization of bromo carbanilates, as described in the synthesis of (Z)- and (E)-4-bromomethylene oxazolidin-2-ones . These methods highlight the versatility and complexity of synthesizing oxazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by the presence of the oxazolidine ring. The stereochemistry of the substituents on this ring is crucial for the properties and reactivity of the compound. For instance, the synthesis of stereoisomers of oxazolidinones has been achieved, and their characterization by NMR spectroscopy helps in understanding the stereospecificity of the reactions involved . The molecular structure also influences the folding behavior of oxazolidinone oligomers, which can adopt ordered structures .

Chemical Reactions Analysis

Oxazolidinones participate in various chemical reactions, including cyclization and solvolysis. The base-promoted reaction of bromoamides with lactams leads to the formation of spiro-oxazolidinones, which can be hydrolyzed under acidic conditions to yield ω-aminoester amides . The reactivity of oxazolidinones is influenced by their molecular structure, and understanding their behavior in different chemical reactions is essential for their application in synthesis and potentially in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure. For example, the conformational analysis of homo-oligomers of oxazolidin-2-one derivatives shows that they tend to fold into regular helical structures in competitive solvents like water . This property is significant for their potential application in biological systems, where aqueous solutions are prevalent. The solvolytic behavior of oxazolidinones also provides insight into their stability and reactivity under different conditions .

Applications De Recherche Scientifique

Applications in Synthetic Organic Chemistry

4-Bromo-2-ethyl-1,2-oxazolidin-3-one is a derivative of oxazolidin-2-one, a nucleus popular in synthetic organic chemistry and medicinal chemistry. It serves as a versatile framework due to its reactivity and the ability to incorporate various functional groups. Oxazolidin-2-ones, in general, are crucial in asymmetric synthesis, often used as chiral auxiliaries, notably since Evans' report in 1981. They also find application as protective groups for the 1,2-aminoalcohol system. The introduction of oxazolidin-2-one-based drugs like Linezolid, an antibacterial drug, underscores their significance in pharmaceutical applications as well (Zappia et al., 2007).

Enzymatic Synthesis and Kinetic Modeling

Oxazolidin-2-ones are multifunctional, possessing diverse biological and pharmacological activities. The enzymatic synthesis of these compounds has been explored using various substrates. For instance, the synthesis of 3-ethyl-1,3-oxazolidin-2-one, a model reaction, was successfully carried out using immobilized lipases, highlighting the potential of biocatalysis in synthesizing these heterocycles. The study delved into the kinetics and mechanism of these enzymatic reactions, offering insights into their synthetic versatility and potential applications (Yadav & Pawar, 2014).

Antimicrobial Agents and Safety Profile

The oxazolidinone framework is integral to developing new antibacterial agents. Efforts in this domain focus on enhancing the safety profile and broadening the antibacterial spectrum. For example, research has identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A (MAO-A), a common side effect. This finding is pivotal in developing safer antibacterial agents based on the oxazolidinone scaffold (Reck et al., 2005).

Heterocyclic Synthesis and Molecular Interactions

The versatility of the oxazolidin-2-one structure extends to the synthesis of various heterocyclic systems and understanding molecular interactions. For instance, studies have explored the synthesis of oxazolidin-4-ones and the interactions like hydrogen bonding and π-π stacking in oxazolidinecarbohydrazides, shedding light on the conformational and interaction dynamics of these molecules. Such insights are crucial in rational drug design and the development of materials with specific properties (Bogolyubov et al., 2004), (Nogueira et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-ethyl-1,2-oxazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFWHCYVIYHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)

![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)